molecular formula C7H13NO2 B13110492 Rel-methyl(3R,4S)-4-methylpyrrolidine-3-carboxylate

Rel-methyl(3R,4S)-4-methylpyrrolidine-3-carboxylate

Cat. No.: B13110492
M. Wt: 143.18 g/mol
InChI Key: KXYSKSUNLWRSFW-RITPCOANSA-N
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Description

Rel-methyl(3R,4S)-4-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H18ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-methyl(3R,4S)-4-methylpyrrolidine-3-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with methyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Rel-methyl(3R,4S)-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rel-methyl(3R,4S)-4-methylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rel-methyl(3R,4S)-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity or receptor binding, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-methyl(3R,4S)-4-methylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl (3R,4S)-4-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

KXYSKSUNLWRSFW-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H]1C(=O)OC

Canonical SMILES

CC1CNCC1C(=O)OC

Origin of Product

United States

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